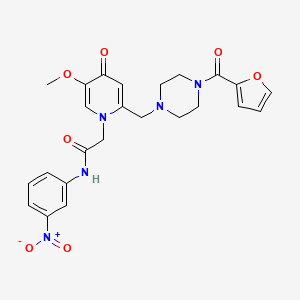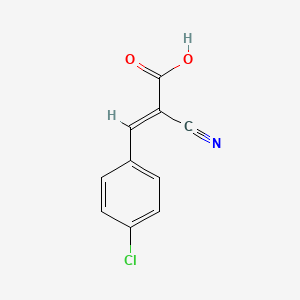![molecular formula C22H25N3O5S2 B2928060 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one CAS No. 941952-42-7](/img/structure/B2928060.png)
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring would provide a degree of flexibility to the molecule, while the aromatic rings would contribute to its stability .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperazine ring could potentially undergo reactions at the nitrogen atoms, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present in the molecule .Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
- The compound and its derivatives have been synthesized and analyzed for their crystal structures and molecular properties. Studies like those by Kumara et al. (2017) have employed techniques like Hirshfeld surface analysis and density functional theory (DFT) calculations to understand the reactive sites and molecular interactions of similar compounds (Kumara et al., 2017).
Antimicrobial Applications
- Research has demonstrated the antimicrobial potential of compounds structurally similar to 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one. For instance, Patel and Agravat (2009) synthesized new pyridine derivatives with antimicrobial properties (Patel & Agravat, 2009).
Antibacterial Drug Design
- Piperazine-based benzothiazolyl-4-thiazolidinones, a category to which the compound belongs, have been studied for their antibacterial effects. Patel and Park (2014) found that these compounds exhibit potent antibacterial properties, even more effective than some control drugs (Patel & Park, 2014).
Antidepressant Properties
- Some derivatives have been researched for their potential in antidepressant drug development. Orus et al. (2002) synthesized benzo[b]thiophene derivatives with dual actions on serotonin receptors and serotonin reuptake, indicating their use in treating depression (Orus et al., 2002).
Anticancer Evaluation
- Compounds with a piperazine substituent have shown significant anticancer activity in various cancer cell lines, as studied by Turov (2020) (Turov, 2020).
Supramolecular Assembly
- Studies have also focused on the supramolecular assembly of closely related compounds. For instance, research by Chinthal et al. (2021) on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed interesting aspects of hydrogen-bonded assemblies (Chinthal et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-16-6-8-17(9-7-16)32(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-18(30-2)4-3-5-19(21)31-22/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQRHBMXGQMFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

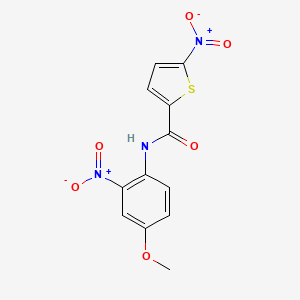
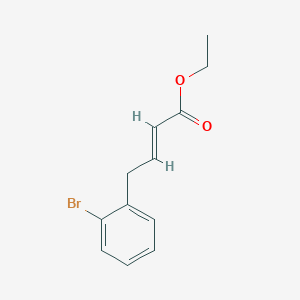
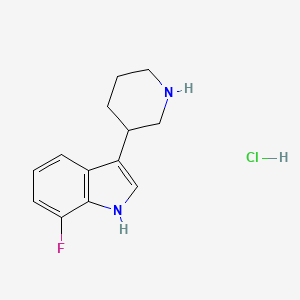

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2927982.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)
![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)
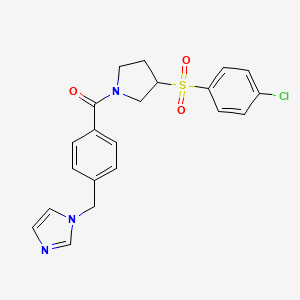
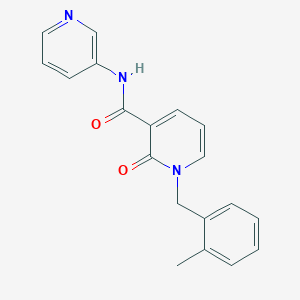
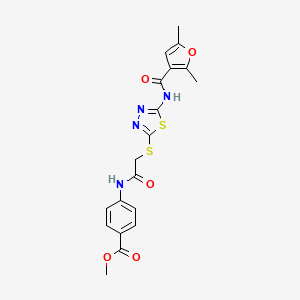
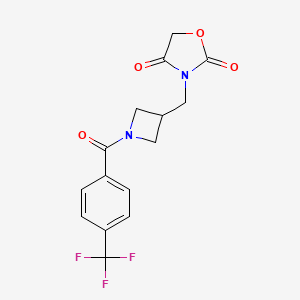
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
